Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate
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Overview
Description
Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 . This compound is known for its unique tricyclic structure, which includes two oxygen atoms within the ring system. It is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired tricyclic structure .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound for studying tricyclic ring systems and their reactivity.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .
Comparison with Similar Compounds
- 3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic acid, methyl ester
- Other tricyclic esters with similar ring structures
Comparison: Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate is unique due to its specific tricyclic structure and the presence of two oxygen atoms within the ring system.
Properties
Molecular Formula |
C8H10O4 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
methyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-10-8(9)3-2-4-6-7(12-6)5(3)11-4/h3-7H,2H2,1H3 |
InChI Key |
OARAGBOCQAZZPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2C3C(C1O2)O3 |
Origin of Product |
United States |
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